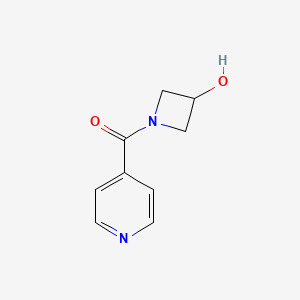

1-(Pyridine-4-carbonyl)azetidin-3-ol

Description

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-8-5-11(6-8)9(13)7-1-3-10-4-2-7/h1-4,8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVMRBTUWFNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Potential

1-(Pyridine-4-carbonyl)azetidin-3-ol has been investigated for its potential as a pharmacophore in drug development. Its structure allows for the exploration of new therapeutic agents targeting various diseases, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria.

- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer types, such as breast and colon cancers.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus | |

| Anticancer Effects | Induced apoptosis in breast cancer cells |

Materials Science Applications

This compound is also being explored for its potential in materials science due to its structural properties. It can serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure.

Comparison with Similar Compounds

Structural Analogs of Azetidin-3-ol Derivatives

The following table summarizes key structural analogs of 1-(Pyridine-4-carbonyl)azetidin-3-ol, highlighting substituents, synthesis yields, and applications:

Challenges and Limitations

- Synthetic Yields : Lower yields in nitro-pyridine analogs (29% in ) highlight challenges in azetidine functionalization, possibly due to steric hindrance or competing side reactions .

- Stability : Azetidine rings are prone to ring-opening under acidic or oxidative conditions. The pyridine-4-carbonyl group may mitigate this by stabilizing the ring through conjugation, though direct evidence is lacking.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with azetidine derivatives protected or functionalized at the nitrogen or carbon atoms. For example, N-t-butyl-O-trimethylsilylazetidine can be used as a precursor, which undergoes hydrolysis and subsequent functional group transformations to yield hydroxylated azetidines.

Hydrolysis and Hydroxylation

A typical step involves treating protected azetidine derivatives with aqueous acid (e.g., hydrochloric acid) at room temperature, leading to deprotection and formation of azetidin-3-ol intermediates. The reaction mixture is then neutralized with sodium hydroxide and potassium carbonate to isolate the hydroxylated azetidine.

Acylation with Pyridine-4-carbonyl Moiety

The introduction of the pyridine-4-carbonyl group is achieved by coupling the azetidin-3-ol intermediate with pyridine-4-carboxylic acid derivatives or activated acyl chlorides. This is commonly done using carbodiimide coupling reagents such as EDC- HCl in the presence of additives like HOBT to facilitate amide bond formation.

Catalytic Hydrogenation and Purification

In some synthetic routes, catalytic hydrogenation using palladium hydroxide on carbon under hydrogen atmosphere is employed to reduce intermediates or remove protecting groups, yielding the desired azetidine derivative. The final product is purified by extraction, drying over magnesium sulfate, and chromatographic techniques such as flash column chromatography on silica gel.

Representative Reaction Conditions and Yields

Detailed Research Findings and Mechanistic Insights

The hydrolysis step to convert silyl-protected azetidine to azetidin-3-ol is critical and must be controlled to avoid ring opening or side reactions. The exothermic nature of the reaction requires careful temperature monitoring.

The acylation with pyridine-4-carbonyl derivatives is facilitated by carbodiimide chemistry, which activates the carboxylic acid for nucleophilic attack by the azetidine nitrogen. The use of additives like HOBT reduces side reactions and improves yield.

Catalytic hydrogenation under controlled pressure and temperature conditions effectively removes protective groups or reduces intermediates without compromising the azetidine ring integrity.

Purification steps involving silica gel chromatography with specific solvent mixtures ensure the isolation of high-purity this compound suitable for further applications.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Hydrolysis | Deprotection of silyl group | HCl aqueous, room temp, 1 h | Azetidin-3-ol intermediate |

| 2. Neutralization | pH adjustment and extraction | NaOH, K2CO3, ether extraction | Isolation of hydroxylated azetidine |

| 3. Acylation | Coupling with pyridine-4-carboxylic acid | EDC- HCl, HOBT, room temp, several hours | Formation of this compound |

| 4. Catalytic hydrogenation | Reduction/deprotection | Pd(OH)2/C, H2, 40–60 psi, 40–110 h | Purified azetidine derivative |

| 5. Purification | Chromatography | Silica gel, ethyl acetate/hexanes | Pure final product |

Q & A

Q. What are the optimal synthetic routes for 1-(pyridine-4-carbonyl)azetidin-3-ol, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via acylation of azetidin-3-ol using pyridine-4-carbonyl chloride under anhydrous conditions. Key steps include:

- Reaction Setup : Conduct the reaction in dry dichloromethane with a tertiary amine (e.g., triethylamine) to scavenge HCl .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water .

- Characterization : Confirm structure via -NMR (e.g., δ 4.72–4.63 ppm for azetidine protons), -NMR (e.g., δ 132.92 ppm for pyridine carbons), and mass spectrometry (ESI-MS: expected [M+H] ~221.2 g/mol) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Identify the azetidine ring protons (δ 3.2–4.7 ppm) and pyridine carbonyl carbon (δ ~165–170 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve hydrogen bonding between the hydroxyl group and pyridine nitrogen, particularly if disorder is observed in the azetidine ring .

- HPLC-PDA : Ensure >95% purity with a C18 column (acetonitrile/water mobile phase) .

Q. What physicochemical properties of this compound influence its solubility and stability?

Methodological Answer:

- logP : Predicted ~0.8 (via computational tools), indicating moderate hydrophilicity.

- pKa : The hydroxyl group (pKa ~14.5) and pyridine nitrogen (pKa ~3.5) influence pH-dependent solubility .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neuroprotective or antimicrobial activity?

Methodological Answer:

- Substituent Variation : Replace the pyridine ring with electron-withdrawing groups (e.g., -Cl) to enhance binding to biological targets like Bcl-xL or mycobacterial enzymes .

- Biological Assays : Test inhibition of neurotoxicity in MPTP-induced Parkinson’s models (e.g., T-817MA analog studies) or anti-tubercular activity via microplate alamarBlue assays .

- Docking Studies : Use AutoDock Vina to model interactions with Sirt1 (neuroprotection) or Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Assay Validation : Replicate results across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific effects .

- Impurity Analysis : Check for residual solvents or byproducts (e.g., unreacted azetidin-3-ol) via GC-MS or -NMR .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of dose-response curves .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

Methodological Answer:

Q. How can in silico modeling predict the metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate cytochrome P450 metabolism (e.g., CYP3A4 susceptibility due to the pyridine moiety) .

- Metabolite Identification : Simulate phase I oxidation (e.g., hydroxylation at the azetidine ring) with Schrödinger’s MetaSite .

- Validation : Compare predictions with in vitro hepatocyte assays using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.